molecular formula C9H11NO3 B183289 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 2386-28-9

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B183289
CAS No.: 2386-28-9
M. Wt: 181.19 g/mol
InChI Key: SQFWNYAZHOVSPA-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Scientific Research Applications

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s derivatives are used in biological assays to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce 4-hydroxy-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing novel derivatives and exploring new chemical and biological activities.

Properties

IUPAC Name

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFWNYAZHOVSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278950
Record name 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2386-28-9
Record name 2386-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Customer
Q & A

Q1: What makes these pyrrole derivatives potentially useful in agriculture?

A1: The research paper highlights the synthesis and preliminary evaluation of (E)-4-arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives as potential plant growth promoters. These compounds were synthesized from 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid through a condensation reaction with various aromatic aldehydes []. The study focuses on the impact of these compounds on seed germination and early growth parameters in several grain crop varieties.

Q2: What were the key findings regarding the effects of these compounds on seed germination?

A2: The research demonstrated that aqueous solutions of the sodium salts of these synthesized compounds exhibited notable effects on seed germination parameters []. Specifically, they positively influenced germination energy, germination percentage, seed weight, and both root length and mass. The study identified that the effectiveness varied depending on the specific arylpropenoylpyrrolecarboxylic acid derivative and the grain crop variety. Notably, compounds incorporating a halogen atom or a methoxy group within the phenyl nucleus demonstrated the most pronounced growth-promoting effects.

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